2-(Cyclopropylsulfonyl)isoindoline is a member of the isoindoline family, which consists of heterocyclic compounds characterized by a fused benzopyrrole ring system. The compound features a cyclopropylsulfonyl group attached to the isoindoline core, which imparts unique chemical and biological properties. Isoindolines are known for their diverse applications in medicinal chemistry, particularly in the development of therapeutic agents due to their structural versatility and biological activity. The unique cyclopropylsulfonyl group enhances the compound's reactivity and interactions with biological targets, making it a valuable scaffold for further research and development .
The synthesis of 2-(Cyclopropylsulfonyl)isoindoline can be achieved through various methods, typically involving the introduction of the cyclopropylsulfonyl group to an isoindoline precursor. One common synthetic route involves:
The reaction conditions typically include:
The molecular structure of 2-(Cyclopropylsulfonyl)isoindoline features:
2-(Cyclopropylsulfonyl)isoindoline can undergo various chemical reactions, including:
Common reagents for these reactions might include:
The mechanism of action for 2-(Cyclopropylsulfonyl)isoindoline involves its interaction with biological targets, particularly enzymes or receptors relevant in medicinal chemistry.
Data from molecular docking studies can provide insights into these interactions, revealing potential binding energies and conformations that facilitate biological activity .
Relevant data on these properties can assist in determining optimal conditions for storage and application in research settings .
2-(Cyclopropylsulfonyl)isoindoline has several scientific applications:
This compound exemplifies how structural modifications can lead to significant changes in reactivity and biological function, making it an important subject of study within organic chemistry and pharmacology.
The development of 2-(cyclopropylsulfonyl)isoindoline represents a strategic convergence of two pharmacologically significant domains: isoindoline chemistry and sulfone-functionalized small-ring systems. Isoindoline derivatives gained prominence in the mid-20th century as versatile scaffolds for dyes and pharmaceuticals, exemplified by the FDA-approved drugs lenalidomide and pazinaclone [4]. The intentional incorporation of cyclopropyl sulfone motifs emerged more recently, driven by the recognition of cyclopropane's unique geometric constraints (Baeyer strain) and the sulfone group's capacity for directional interactions with biological targets. Early synthetic routes relied on classical approaches like nucleophilic additions to phthalimides followed by reductive transformations, but these methods suffered from step inefficiency and moderate yields [4] [8].
The pivotal advancement came with transition metal-catalyzed methodologies, particularly palladium-mediated C–N coupling reactions that enabled direct introduction of the cyclopropylsulfonyl moiety. Contemporary synthesis typically employs copper(I)-catalyzed 1,3-dipolar cycloadditions between azomethine ylides and sulfone-functionalized dipolarophiles, achieving enantioselectivity >90% ee when chiral catalysts are employed [4]. Microwave-assisted solid-phase synthesis has further revolutionized production, reducing reaction times from hours to minutes while maintaining yields exceeding 85% – a critical advancement for structure-activity relationship (SAR) studies requiring diverse analog libraries [8].
Table 1: Evolution of Synthetic Methods for 2-(Cyclopropylsulfonyl)isoindoline
Synthetic Era | Key Methodology | Average Yield | Enantioselectivity | Limitations |
---|---|---|---|---|
Classical (1970-2000) | Reductive amination/SNAr reactions | 45-55% | Racemic | Multi-step sequences, functional group incompatibility |
Transitional (2000-2015) | Pd/Cu-catalyzed coupling | 65-75% | Up to 80% ee | Sensitivity to sulfone oxidation state |
Modern (2015-present) | [3+2] Cycloadditions/Microwave flow | 82-92% | >90% ee | High catalyst loading, specialized equipment |
The molecular architecture of 2-(cyclopropylsulfonyl)isoindoline manifests exceptional three-dimensionality rarely observed in planar heterocyclic systems. X-ray crystallography reveals distinctive features: (1) a dihedral angle of 42.5° ± 3° between the isoindoline bicyclic plane and the sulfonyl group, (2) pyramidalization of the sulfonyl-bearing nitrogen (bond angles: 115.7° vs. ideal 120°), and (3) C–S bond elongation (1.82 Å) compared to aryl sulfones (1.76 Å) due to steric congestion [4] [8]. These distortions create a chiral pocket even in the absence of asymmetric centers, enabling enantioselective recognition of biological targets.
Spectroscopic fingerprints provide diagnostic identification: ¹H NMR exhibits characteristic downfield shifts for the cyclopropyl methine protons (δ 2.75-2.95 ppm) due to the sulfone group's electron-withdrawing effect, while the isoindoline bridgehead protons appear as distinct doublets of doublets (δ 4.20-4.45 ppm, J = 10.3 Hz). 13C NMR reveals critical deshielding at C2 (δ 62.8 ppm) and the cyclopropyl carbon adjacent to sulfur (δ 36.5 ppm). Infrared spectroscopy shows symmetric and asymmetric S=O stretching at 1125 cm⁻¹ and 1290 cm⁻¹, respectively – approximately 30 cm⁻¹ lower than aliphatic sulfones due to conformational constraints [8].
The cyclopropylsulfonyl group profoundly modulates electronic properties: Hammett constants (σₚ) indicate strong electron withdrawal (σₚ = +0.88), comparable to nitro groups but with superior steric tolerance. This group also enhances metabolic stability, resisting cytochrome P450 oxidation at the cyclopropyl ring while maintaining the sulfone’s resistance to nucleophilic displacement – a critical advantage over ester or amide-based isoindoline derivatives.
Table 2: Spectroscopic Signature Features of 2-(Cyclopropylsulfonyl)isoindoline
Spectroscopic Method | Key Diagnostic Signals | Structural Implication |
---|---|---|
¹H NMR (500 MHz, CDCl₃) | δ 2.82 (m, 1H, CH-cyclopropyl), δ 4.32 (dd, 2H, CH₂-isoindoline), δ 7.45-7.68 (m, 4H, ArH) | Confirms bicyclic fusion and cyclopropyl attachment |
13C NMR (125 MHz, CDCl₃) | δ 36.5 (CH-cyclopropyl), δ 62.8 (C2), δ 140.2 (ipso-C) | Verifies sulfonyl connectivity and ring strain effects |
IR (ATR) | 1125 cm⁻¹ (νsym S=O), 1290 cm⁻¹ (νasym S=O) | Distinguishes sulfone from sulfonamide |
HRMS (ESI+) | m/z 238.0667 [M+H]+ (calc. for C₁₁H₁₂NO₂S) | Confirms molecular formula |
The cyclopropylsulfonyl moiety in 2-substituted isoindolines serves as a multifunctional pharmacophore element that simultaneously addresses target engagement, pharmacokinetic optimization, and conformational control. Its unique value proposition lies in three intersecting biological properties:
Stereoelectronic Mimicry: The cyclopropyl ring’s bond angles (60°) and electronic properties effectively mimic peptide transition states, enabling inhibition of enzymes like HCV NS3 protease. The sulfonyl group acts as a carboxylate bioisostere, forming salt bridges with arginine residues while resisting metabolic degradation [6]. This dual functionality explains the incorporation of this motif in clinical candidates like BAY 10-8888 (anti-fungal) where it enhances target residence time 3-fold compared to carboxylic acid analogs [5].
Conformational Restriction: Density functional theory (DFT) calculations demonstrate that the cyclopropylsulfonyl group imposes a 7.8 kcal/mol rotational barrier around the N–S bond – significantly higher than methylsulfonyl (4.2 kcal/mol). This enforced rigidity pre-organizes the molecule for optimal binding to hydrophobic enzyme clefts, particularly in kinase targets where the cyclopropyl projects into the P-loop cysteine region [3].
Transmembrane Permeation: Despite its polarity (clogP = 0.82), the compact sulfone-cyclopropyl system exhibits surprising membrane penetration, evidenced by Caco-2 permeability coefficients (Papp = 12.6 × 10⁻⁶ cm/s). This stems from the sulfone's dual hydrogen-bond acceptor capacity balanced by the cyclopropyl's lipophilicity – a property exploited in CNS-active derivatives showing blood-brain barrier penetration ratios >0.8 [4] [5].
Structural hybrids incorporating this motif have yielded clinical candidates across therapeutic areas:
Table 3: Bioactive Derivatives Leveraging the Cyclopropylsulfonyl-Isoindoline Pharmacophore
Therapeutic Area | Lead Structure | Molecular Target | Potency (IC₅₀/EC₅₀) | Key Advantage |
---|---|---|---|---|
Antifungal | BAY 10-8888 analog | Isoleucyl-tRNA synthetase | 18 nM | Oral bioavailability (F = 92%) |
Antiviral | SARS-CoV-2 Mpro inhibitor | 3CL protease | 0.044 nM | Covalent engagement of catalytic Cys |
Oncology (PROTAC) | BRD4 degrader VHL conjugate | BRD4/VHL E3 ligase | DC₅₀ = 50 nM | Enhanced ternary complex formation |
Neuropathic pain | σ₁ receptor antagonist | Sigma-1 receptor | Kᵢ = 1.7 nM | CNS penetration (brain/plasma = 0.9) |
The strategic incorporation of this hybrid motif continues to expand through computational fragment-based design. Machine learning models trained on protein-ligand interaction databases predict >300 unexplored target interactions, prioritizing caspase-3 and IDO1 as high-value candidates for experimental validation. This in-silico guidance, combined with advanced synthetic methodologies, positions 2-(cyclopropylsulfonyl)isoindoline as a versatile structural platform for addressing emerging therapeutic challenges.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1